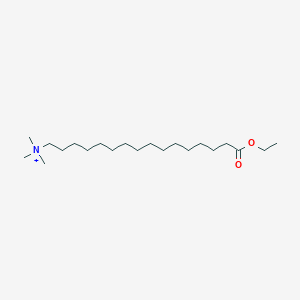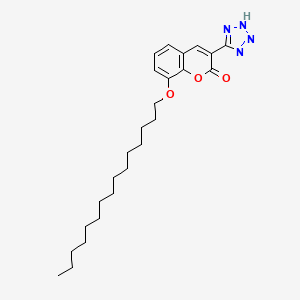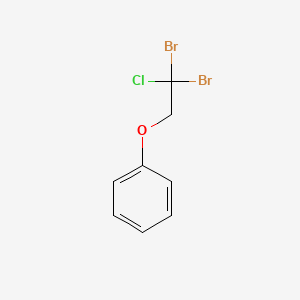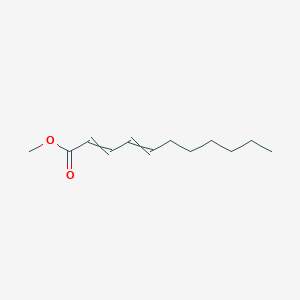![molecular formula C16H21NO2 B14448109 4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 75682-62-1](/img/structure/B14448109.png)
4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a complex organic compound with a unique structure that includes a methoxy group, an isopropylamino group, and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobiphenyl: Another biphenyl derivative with an amino group.
4-Methoxybiphenyl: A biphenyl derivative with a methoxy group.
2-Phenylaniline: A biphenyl derivative with a phenyl and aniline group.
Uniqueness
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
75682-62-1 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-(propan-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11(2)17-16-14(5-4-6-15(16)18)12-7-9-13(19-3)10-8-12/h7-11,17H,4-6H2,1-3H3 |
InChI-Schlüssel |
DKXVILNAIQCMEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(CCCC1=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)



![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)

![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)



